3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a cyclohexyl group at the 3-position and an iodine atom at the 7-position
Preparation Methods
The synthesis of 3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the oxidative intramolecular cyclization of heterocyclic hydrazones with [bis(trifluoroacetoxy)iodo]benzene . This reaction typically requires specific reaction conditions, such as the use of a suitable solvent and controlled temperature, to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7-position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coordination Chemistry: The triazolopyridine scaffold can coordinate with metal ions, forming complexes with diverse structural motifs.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and cancer immunotherapy. Its ability to boost the immune response makes it a potential candidate for combination therapies with other immunotherapeutic agents.
Coordination Chemistry:
Biological Studies: The compound’s biological activities, such as its potential anticancer properties, have been explored in various studies.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. As an IDO1 inhibitor, the compound binds to the active site of the enzyme, preventing its catalytic activity and thereby modulating the immune response . This inhibition can enhance the efficacy of existing immunotherapeutic drugs by reducing immune resistance and promoting immune surveillance.
Comparison with Similar Compounds
3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:
- 3-Cyclohexyl-7-iodo-1,2,4-triazolo[4,3-a]pyridine
- 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
- [1,2,4]triazolo[4,3-a]pyrazine derivatives
These compounds share similar structural motifs but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and its potential as an IDO1 inhibitor, which distinguishes it from other triazolopyridine derivatives.
Properties
Molecular Formula |
C12H14IN3 |
---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
3-cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H14IN3/c13-10-6-7-16-11(8-10)14-15-12(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
InChI Key |
JVNAUBCRPNGWCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C3N2C=CC(=C3)I |
Origin of Product |
United States |
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